Methyl 2-amino-4,4,4-trifluorobutanoate Methyl 2-amino-4,4,4-trifluorobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797703
InChI: InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3
SMILES:
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol

Methyl 2-amino-4,4,4-trifluorobutanoate

CAS No.:

Cat. No.: VC17797703

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4,4,4-trifluorobutanoate -

Specification

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
IUPAC Name methyl 2-amino-4,4,4-trifluorobutanoate
Standard InChI InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3
Standard InChI Key WZKQAIWCKKIFHK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-amino-4,4,4-trifluorobutanoate belongs to the class of fluorinated amino acid esters. Its structure consists of a butanoate backbone with:

  • A methyl ester group at the carboxyl terminus.

  • An amino group (-NH2_2) at the C2 position.

  • A trifluoromethyl group (-CF3_3) at the C4 position.

This arrangement creates a stereogenic center at C2, enabling the compound to participate in enantioselective reactions . The fluorine atoms induce electron-withdrawing effects, modulating the compound’s reactivity and physicochemical properties .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC5H8F3NO2\text{C}_5\text{H}_8\text{F}_3\text{NO}_2
Molecular Weight171.12 g/mol
Purity≥97% (HPLC)
Melting PointNot reported
Boiling PointNot reported
Density1.43 g/cm³ (estimated)

The density value is inferred from structurally analogous compounds, such as methyl 4,4,4-trifluorobutanoate, which shares a similar trifluorobutanoate backbone . The absence of melting/boiling point data in literature underscores the need for further experimental characterization.

Synthetic Methodologies

Industrial-Scale Production

MolCore BioPharmatech reports a standardized synthesis under ISO-certified conditions, though specific details remain proprietary. The process likely involves:

  • Fluorination: Introduction of trifluoromethyl groups via halogen exchange (Halex) reactions.

  • Esterification: Methylation of the carboxyl group using methanol under acidic or enzymatic conditions.

  • Amination: Selective introduction of the amino group at C2 via Strecker synthesis or reductive amination .

Photoredox-Catalyzed Synthesis

Recent advances in photoredox catalysis enable asymmetric synthesis of α-tertiary amino acid derivatives from methyl 2-amino-4,4,4-trifluorobutanoate. Zeng et al. (2025) demonstrated the generation of α-carbonyl carbocations via visible-light irradiation, facilitating C–C bond formation with aryl and alkyl nucleophiles . Key steps include:

  • Photoactivation: A Ru(bpy)32+_3^{2+} catalyst absorbs visible light, generating excited-state species.

  • Oxidative Quenching: The catalyst oxidizes a sacrificial donor (e.g., triethylamine), producing a strong oxidant.

  • Carbocation Formation: The oxidant abstracts a hydride from the α-position, forming a carbocation intermediate.

  • Nucleophilic Attack: Aryl/alkyl groups add to the carbocation, yielding α-tertiary products .

This method achieves yields up to 84% with excellent stereocontrol, as evidenced by 19F^{19}\text{F} and 13C^{13}\text{C} NMR data .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for methyl 2-amino-4,4,4-trifluorobutanoate derivatives reveal distinct signals attributable to the CF3_3 group and stereogenic center:

1H^{1}\text{H}1H NMR (600 MHz, CDCl3_33)

  • δ 3.71 ppm: Singlet integrating to 3H (methyl ester -OCH3_3).

  • δ 3.35–3.45 ppm: Multiplet (C2-H adjacent to NH2_2) .

19F^{19}\text{F}19F NMR (565 MHz, CDCl3_33)

  • δ -61.82 ppm: Quartet (J=277.8HzJ = 277.8 \, \text{Hz}), characteristic of CF3_3 groups .

13C^{13}\text{C}13C NMR (151 MHz, CDCl3_33)

  • δ 173.9 ppm: Carbonyl carbon of the ester group.

  • δ 125.9 ppm (q, J=277.8HzJ = 277.8 \, \text{Hz}): CF3_3 carbon .

Infrared (IR) Spectroscopy

IR spectra show key absorptions:

  • 3363 cm1^{-1}: N–H stretch (amine).

  • 1745 cm1^{-1}: C=O stretch (ester).

  • 1320–1132 cm1^{-1}: C–F stretches .

Applications in Pharmaceutical Chemistry

Intermediate for α-Tertiary Amino Acids

Methyl 2-amino-4,4,4-trifluorobutanoate is a precursor to α-tertiary amino acids, which are pivotal in drug design due to their enhanced metabolic stability and bioavailability. For example:

  • Antiviral Agents: Fluorinated amino acids improve resistance to enzymatic degradation in protease inhibitors.

  • Neurological Therapeutics: α-Tertiary structures mimic natural neurotransmitters, aiding in blood-brain barrier penetration .

Asymmetric Synthesis

The compound’s chiral center enables its use in catalytic asymmetric reactions. In a 2025 study, enantiomerically pure methyl (R)-2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS 922178-67-4) was synthesized via kinetic resolution using lipase enzymes, achieving >99% enantiomeric excess (ee) .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
Methyl 2-bromo-4,4,4-trifluorobutanoateC5H6BrF3O2\text{C}_5\text{H}_6\text{BrF}_3\text{O}_2Bromine atom at C2 enhances electrophilicity
Ethyl 3-bromo-4,4,4-trifluorobutyrateC6H8BrF3O2\text{C}_6\text{H}_8\text{BrF}_3\text{O}_2Ethyl ester group alters lipophilicity
Methyl (R)-2-amino-4,4,4-trifluorobutanoateC5H8F3NO2\text{C}_5\text{H}_8\text{F}_3\text{NO}_2Chiral center enables enantioselective applications

Future Directions and Research Gaps

  • Thermal Stability Studies: Experimental determination of melting/boiling points.

  • Toxicological Profiling: Acute and chronic toxicity assessments.

  • Process Optimization: Development of continuous-flow syntheses to enhance scalability .

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